HPCG

Übersicht

Beschreibung

HPCG is a HIF-1α prolyl hydroxylase inhibitor.

Wissenschaftliche Forschungsanwendungen

HPCG im Hochleistungsrechnen

This compound, oder High Performance Conjugate Gradient, ist ein Benchmark, der zur Leistungsevaluation von Hochleistungsrechensystemen (HPC) verwendet wird . Er gilt als repräsentativerer Benchmark, um reale Anwendungen widerzuspiegeln . This compound wurde auf rekonfigurierbarer Hardware wie FPGA implementiert, wodurch signifikante Beschleunigungen und Energieeffizienz erreicht wurden . Es wurde auch auf GPU-Supercomputern implementiert, wodurch die Wirksamkeit dieser Art von Workload nachgewiesen wurde .

N-[(3-Hydroxypyridin-2-yl)carbonyl]glycin in der chemischen Synthese

N-[(3-Hydroxypyridin-2-yl)carbonyl]glycin, auch bekannt als 2-(3-Hydroxypyridin-2-yl)essigsäure, wurde in der chemodivergenten Synthese von N-(Pyridin-2-yl)amiden und 3-Bromimidazo[1,2-a]pyridinen verwendet . Diese Verbindungen wurden aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen synthetisiert .

2-[(3-hydroxypyridin-2-yl)formamido]essigsäure in der therapeutischen Forschung

2-[(3-hydroxypyridin-2-yl)formamido]essigsäure ist ein 2OG-Oxygenase-Inhibitor mit einem IC50-Wert von 3,4 μM . Es kann als funktionelle Sonde für potenzielle therapeutische Forschung verwendet werden .

2-(3-Hydroxypicolinamido)Essigsäure in der Arzneimittelentwicklung

2-(3-Hydroxypicolinamido)Essigsäure gehört zur Familie der Hydroxypyridinone (HOPOs), die im Bereich der pharmazeutischen Arzneimittel aufgrund ihrer hohen Chelatisierungseffizienz und Spezifität gegenüber verschiedenen Metallionen zunehmend an Bedeutung gewinnen . Sie weisen eine hohe Bindungsaffinität gegenüber Eisen (III) auf und werden klinisch als Eisenchelatoren eingesetzt . HOPOs und ihre Derivate wurden für verschiedene pharmakologische Aktivitäten entwickelt, darunter Antibiotika, Antikrebsmittel und Antineurodegenerative .

2-(3-Hydroxypicolinamido)Essigsäure als Chelatbildner

2-(3-Hydroxypicolinamido)Essigsäure ist ein zuverlässiger und leistungsstarker Chelatbildner . Seine Stabilität sorgt für konsistente Ergebnisse in verschiedenen Anwendungen .

2-(3-Hydroxypicolinamido)Essigsäure in der Katalyse

2-(3-Hydroxypicolinamido)Essigsäure wurde als homogener Katalysator für die Transferhydrierung von Carbonylverbindungen in Wasser verwendet .

Wirkmechanismus

Target of Action

HPCG, also known as 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, or 2-(3-Hydroxypicolinamido)Acetic Acid, is a compound that primarily targets the hydration of a carbon-carbon double bond . This process is facilitated by a simple divalent metal ion such as Mg (2+) .

Mode of Action

The mode of action of this compound involves a series of biochemical transformations. The substrate, which has a nearby carbonyl group, first undergoes isomerization to form a pair of conjugated double bonds in the enol tautomer . This is followed by the Michael addition of water .

Biochemical Pathways

This compound is involved in the homoprotocatechuate degradation pathway of Escherichia coli . This pathway is part of the broader metabolic network of the organism and plays a crucial role in the breakdown and utilization of homoprotocatechuate.

Result of Action

The result of this compound’s action is the hydration of a carbon-carbon double bond . This biochemical transformation is crucial in the homoprotocatechuate degradation pathway of Escherichia coli .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a divalent metal ion such as Mg (2+) is necessary for this compound to catalyze the hydration of a carbon-carbon double bond

Biochemische Analyse

Biochemical Properties

2-[(3-hydroxypyridin-2-yl)formamido]acetic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. These enzymes are involved in various biological processes, including DNA repair and demethylation. The compound interacts with enzymes such as alpha-ketoglutarate-dependent dioxygenase AlkB and the fat mass and obesity-associated protein (FTO), inhibiting their activity by binding to their active sites . This interaction prevents the enzymes from catalyzing their respective reactions, thereby influencing cellular functions.

Cellular Effects

The effects of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting 2OG oxygenases, the compound can alter the methylation status of nucleic acids, affecting gene expression and cellular responses . This can lead to changes in cell function, including alterations in metabolic pathways and cellular growth.

Molecular Mechanism

At the molecular level, 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid exerts its effects by binding to the active sites of 2OG oxygenases. This binding inhibits the enzymes’ activity, preventing them from catalyzing the hydroxylation of their substrates . The inhibition of these enzymes can lead to changes in gene expression, as the methylation status of nucleic acids is altered. This mechanism is crucial for understanding the compound’s role in regulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to the compound can lead to sustained inhibition of 2OG oxygenases, resulting in prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit 2OG oxygenases without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

2-[(3-hydroxypyridin-2-yl)formamido]acetic acid is involved in metabolic pathways related to the regulation of gene expression and cellular metabolism. The compound interacts with enzymes such as alpha-ketoglutarate-dependent dioxygenase AlkB and FTO, influencing their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular function.

Transport and Distribution

The transport and distribution of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and effectiveness in inhibiting 2OG oxygenases.

Subcellular Localization

The subcellular localization of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid is crucial for its activity. The compound is primarily localized in the cytosol, where it interacts with 2OG oxygenases . This localization is essential for its inhibitory effects on these enzymes, as it allows the compound to access their active sites and prevent their catalytic activity.

Eigenschaften

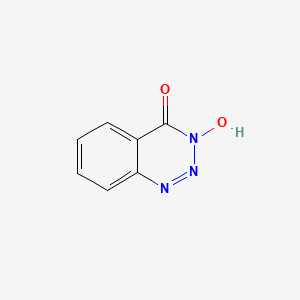

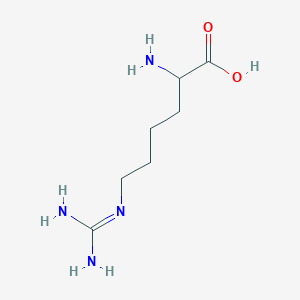

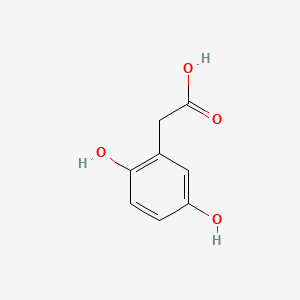

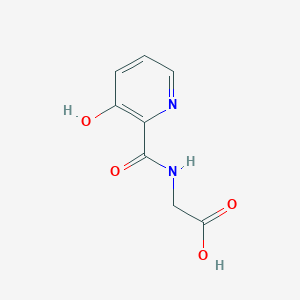

IUPAC Name |

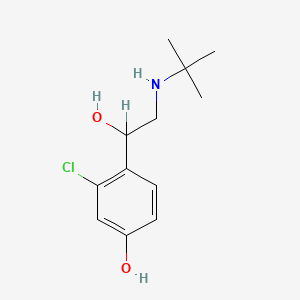

2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQMRNMMPSNPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3458-69-3 | |

| Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.